Cas no 87100-15-0 (2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
87100-15-0 structure
Product Name:2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
N.o CAS:87100-15-0
MF:C12H23BO2
MW:210.120824098587
MDL:MFCD04038749
CID:61045
PubChem ID:3668596
Update Time:2024-10-26

2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • Cyclohexylboronic acid pinacol ester
    • (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane
    • 1,3,2-Dioxaborolane, 2-cyclohexyl-4,4,5,5-tetramethyl-
    • Cyclohexylboronic acid, pinacol ester
    • PubChem7924
    • cyclohexylboronic acid, pinacol eser
    • Cyclohexylboronic acid,pinacol ester
    • VB10750
    • FCH1685387
    • OR17650
    • AM80893
    • AB17172
    • SY0337
    • 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane
    • Cyclohexylpinacolborane
    • 2-Cyclohexyl-4 pound not4 pound not5 pound not5-tetramethyl-1 pound not3 pound not2-dioxaborolane
    • SY033735
    • MFCD04038749
    • AKOS015907186
    • DB-016118
    • 87100-15-0
    • J-509240
    • CS-0029524
    • EN300-1706276
    • C3101
    • SCHEMBL5683205
    • DS-17414
    • DTXSID80394853
    • MDL: MFCD04038749
    • Inchi: 1S/C12H23BO2/c1-11(2)12(3,4)15-13(14-11)10-8-6-5-7-9-10/h10H,5-9H2,1-4H3
    • Chave InChI: OUEVCDGYTKLNMJ-UHFFFAOYSA-N
    • SMILES: O1C(C)(C)C(C)(C)OB1C1CCCCC1

Propriedades Computadas

  • Massa Exacta: 210.17900
  • Massa monoisotópica: 210.179
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 15
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 216
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 18.5

Propriedades Experimentais

  • Cor/Forma: No data available
  • Densidade: 0.93
  • Ponto de Fusão: No data available
  • Ponto de ebulição: 244.7℃ at 760 mmHg
  • Ponto de Flash: 94.1±25.4 °C
  • Índice de Refracção: 1.4460 to 1.4500
  • PSA: 18.46000
  • LogP: 3.41290

2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Informações de segurança

2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Dados aduaneiros

  • CÓDIGO SH:2931900090
  • Dados aduaneiros:

    中国海关编码:

    2931900090

    概述:

    2931900090. 其他有机-无机化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:AB(入境货物通关单,出境货物通关单). 最惠国关税:6.5%. 普通关税:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preçomais >>

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2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Método de produção

Método de produção 1

Condições de reacção
1.1 Catalysts: (T-4)-Chlorotris(triphenylphosphine)cobalt ,  1,3-Dicyclohexyl-1,3-dihydro-2H-imidazol-2-ylidene Solvents: tert-Butyl methyl ether ;  0.5 h, rt
1.2 Reagents: Sodium ethoxide ;  16 h, 50 °C
1.3 Reagents: Oxygen
Referência
Cobalt(I)-Catalyzed Borylation of Unactivated Alkyl Bromides and Chlorides
Verma, Piyush Kumar; et al, Organic Letters, 2020, 22(4), 1431-1436

Método de produção 2

Condições de reacção
1.1 Reagents: Pinacol ,  Diboronic acid Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-hydroxydirhodium Solvents: Ethanol ;  18 h, 50 °C
Referência
Mild and Selective Rhodium-Catalyzed Transfer Hydrogenation of Functionalized Arenes
Wang, Yuhan; et al, Organic Letters, 2021, 23(5), 1910-1914

Método de produção 3

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Catalysts: Dopamine (anchored on ferrite) ,  Copper (nano-Fe-DOPA supported) Solvents: Dimethylformamide ;  18 h, rt
Referência
Efficient synthesis of alkylboronic esters via magnetically recoverable copper nanoparticle-catalyzed borylation of alkyl chlorides and bromides
Shegavi, Mahadev L.; et al, Green Chemistry, 2020, 22(9), 2799-2803

Método de produção 4

Condições de reacção
1.1 Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) ;  24 h, rt
Referência
Ruthenium-Catalyzed Anti-Markovnikov Selective Hydroboration of Olefins
Kisan, Sesha; et al, ACS Catalysis, 2017, 7(9), 5950-5954

Método de produção 5

Condições de reacção
1.1 Reagents: Tetrabutylammonium tetrafluoroborate ,  Bis(pinacolato)diborane Solvents: Dimethylacetamide ;  19 min, 25 °C
1.2 Reagents: Triethylamine ;  1 h, 25 °C
1.3 Reagents: Sodium chloride Solvents: Water ;  25 °C
Referência
Electrochemical Borylation of Alkyl Halides: Fast, Scalable Access to Alkyl Boronic Esters
Wang, Bingbing; et al, Journal of the American Chemical Society, 2021, 143(33), 12985-12991

Método de produção 6

Condições de reacção
1.1 Reagents: Azobisisobutyronitrile ,  Tris(trimethylsilyl)silane ,  2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  6 h, 80 °C; 80 °C → rt
1.2 Reagents: Triethylamine ;  1 h, rt
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Diethyl ether ,  Tetrahydrofuran ;  5 min, 0 °C
Referência
Transition metal- and light-free radical borylation of alkyl bromides and iodides using silane
Sun, Beiqi; et al, Chemical Communications (Cambridge, 2021, 57(46), 5674-5677

Método de produção 7

Condições de reacção
1.1 Reagents: Tetrabutylammonium tetrafluoroborate ,  2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylformamide ;  4 h, rt
1.2 Reagents: Triethylamine ;  2 h, rt
Referência
Electrochemically promoted decarboxylative borylation of alkyl N-hydroxyphthalimide esters
Dai, Jian-Jun ; et al, Chinese Chemical Letters, 2022, 33(3), 1555-1558

Método de produção 8

Condições de reacção
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Catalysts: 2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile Solvents: Dimethylformamide ;  6 h, 20 °C
1.2 Reagents: Triethylamine ;  6 h, rt
Referência
Light-Mediated Sulfur-Boron Exchange
Panferova, Liubov I.; et al, Organic Letters, 2021, 23(10), 3919-3922

Método de produção 9

Condições de reacção
1.1 Catalysts: Cupric chloride ,  1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene Solvents: Tetrahydrofuran ;  10 min, rt
1.2 Reagents: Potassium methoxide ;  10 min, rt
1.3 30 min, 60 °C
Referência
Highly efficient synthesis of alkylboronate esters via Cu(II)-catalyzed borylation of unactivated alkyl bromides and chlorides in air
Bose, Shubhankar Kumar; et al, ACS Catalysis, 2016, 6(12), 8332-8335

Método de produção 10

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  1 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
Hydride as a Leaving Group in the Reaction of Pinacolborane with Halides under Ambient Grignard and Barbier Conditions. One-Pot Synthesis of Alkyl, Aryl, Heteroaryl, Vinyl, and Allyl Pinacolboronic Esters
Clary, Jacob W.; et al, Journal of Organic Chemistry, 2011, 76(23), 9602-9610

Método de produção 11

Condições de reacção
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Catalysts: Cupric chloride Solvents: Acetonitrile ;  10 h, rt
1.2 16 h, 40 °C
1.3 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, rt
Referência
Copper-Mediated Dehydrogenative C(sp3)-H Borylation of Alkanes
Sang, Ruocheng ; et al, Journal of the American Chemical Society, 2023, 145(28), 15207-15217

Método de produção 12

Condições de reacção
1.1 Catalysts: Ferrous bromide ,  Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Tetrahydrofuran ;  1 h, rt
Referência
Iron-Catalyzed Borylation of Alkyl, Allyl, and Aryl Halides: Isolation of an Iron(I) Boryl Complex
Bedford, Robin B.; et al, Organometallics, 2014, 33(21), 5940-5943

Método de produção 13

Condições de reacção
1.1 Catalysts: Ferrous bromide ,  Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Tetrahydrofuran ;  1 h, rt
Referência
Iron-Catalyzed Borylation of Alkyl, Allyl, and Aryl Halides: Isolation of an Iron(I) Boryl Complex
Bedford, Robin B.; et al, Organometallics, 2014, 33(21), 5940-5943

Método de produção 14

Condições de reacção
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  6 h, 30 °C
1.2 Reagents: Triethylamine ;  1 h, rt
Referência
Deaminative Borylation of Aliphatic Amines Enabled by Visible Light Excitation of an Electron Donor-Acceptor Complex
Sandfort, Frederik; et al, Chemistry - A European Journal, 2018, 24(65), 17210-17214

Método de produção 15

Condições de reacção
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Catalysts: Tris[2-[4-(1,1-dimethylethyl)-2-pyridinyl-κN]-3,5-difluorophenyl-κC]iridium Solvents: Ethyl acetate ,  Hexamethylphosphoramide ;  14 h, rt
1.2 Reagents: Triethylamine ;  1 h, rt
Referência
Decarboxylative Borylation of Stabilized and Activated Carbon Radicals
Zhang, Qiang; et al, Angewandte Chemie, 2020, 59(49), 21875-21879

Método de produção 16

Condições de reacção
1.1 Reagents: Diisopropylethylamine ,  Boron tribromide Solvents: Dichloromethane ;  0 °C; 12 - 48 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, rt
Referência
Site-Fixed Hydroboration of Terminal and Internal Alkenes using BX3/iPr2NEt
Li, Sida; et al, Angewandte Chemie, 2021, 60(50), 26238-26245

Método de produção 17

Condições de reacção
1.1 Catalysts: Rhodium, [(1,2,3,4,5,6-η)-hexamethylbenzene][(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl… Solvents: Cyclohexane ;  14 h, 3500 kPa, 150 °C
Referência
Catalyst-controlled selectivity in the C-H borylation of methane and ethane
Cook, Amanda K.; Schimler, Sydonie D.; Matzger, Adam J.; Sanford, Melanie S., Science (Washington, 2016, 351(6280), 1421-1424

Método de produção 18

Condições de reacção
1.1C:2094503-97-4, C:Et3BH •Na, S:THF, 2 min, rt
1.224 h, 100°C
Referência
Cobalt-Catalyzed Regioselective Borylation of Arenes: N-Heterocyclic Silylene as an Electron Donor in the Metal-Mediated Activation of C-H Bonds
By Ren, Hailong et al, Chemistry - A European Journal, 2017, 23(24), 5663-5667

Método de produção 19

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ;  5 h, 100 °C; 100 °C → rt
1.2 10 min, 100 °C
Referência
A practical and modular construction of C(sp3)-rich alkyl boron compounds
Yang, Yangyang; et al, ChemRxiv, 2020, 1, 1-9

Método de produção 20

Condições de reacção
1.1 3 h, rt
Referência
Hydrogenation of Borylated Arenes
Wollenburg, Marco; et al, Angewandte Chemie, 2019, 58(20), 6549-6553

Método de produção 21

Condições de reacção
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Diethyl ether ;  16 h, rt
Referência
Synthesis of 3-Aryl-1-aminopropane Derivatives: Lithiation-Borylation-Ring-Opening of Azetidinium Ions
Casoni, Giorgia; et al, Synthesis, 2016, 48(19), 3241-3253

Método de produção 22

Condições de reacção
1.1 Reagents: Potassium methoxide Catalysts: Copper Solvents: Dimethylformamide ;  1 h, rt
Referência
Facile synthesis of alkyl- and arylboronate esters enabled by a carbon nanotube supported copper catalyst
Saini, Suresh; et al, Catalysis Science & Technology, 2023, 13(1), 147-156

Método de produção 23

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Catalysts: Dopamine (anchored on ferrite) ,  Copper (nano-Fe-DOPA supported) Solvents: Dimethylformamide ;  18 h, rt
Referência
Efficient synthesis of alkylboronic esters via magnetically recoverable copper nanoparticle-catalyzed borylation of alkyl chlorides and bromides
Shegavi, Mahadev L.; et al, Green Chemistry, 2020, 22(9), 2799-2803

Método de produção 24

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: [1-[2,6-Bis(1-methylethyl)phenyl]-3,3,5,5-tetramethyl-2-pyrrolidinylidene]chloro… Solvents: 2,2,2-Trifluoroethanol ;  24 h, 5 MPa, rt
Referência
Hydrogenation of (Hetero)aryl Boronate Esters with a Cyclic (Alkyl)(amino)carbene-Rhodium Complex: Direct Access to cis-Substituted Borylated Cycloalkanes and Saturated Heterocycles
Ling, Liang; et al, Angewandte Chemie, 2019, 58(20), 6554-6558

Método de produção 25

Condições de reacção
1.1 Reagents: Potassium methoxide Catalysts: Copper Solvents: Dimethylformamide ;  1 h, rt
Referência
Facile synthesis of alkyl- and arylboronate esters enabled by a carbon nanotube supported copper catalyst
Saini, Suresh; et al, Catalysis Science & Technology, 2023, 13(1), 147-156

Método de produção 26

Condições de reacção
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylformamide ;  24 h, rt
1.2 Reagents: Triethylamine ;  1 h, rt
Referência
Metal-Free Radical Borylation of Alkyl and Aryl Iodides
Cheng, Ying; et al, Angewandte Chemie, 2018, 57(51), 16832-16836

Método de produção 27

Condições de reacção
1.1 Catalysts: 2839130-42-4 ;  12 h, 100 °C
Referência
Monomeric Magnesium Catalyzed Alkene and Alkyne Hydroboration
Kumar, Rohit; et al, Chemistry - A European Journal, 2022, 28(56),

Método de produção 28

Condições de reacção
1.1 Catalysts: 1,2-Bis(diphenylphosphino)ethane ,  Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium Solvents: Dichloromethane ;  0 °C; 16 h, rt
1.2 Reagents: Methanol ,  Water ;  rt
Referência
A General Approach to Deboronative Radical Chain Reactions with Pinacol Alkylboronic Esters
Andre-Joyaux, Emy; et al, Angewandte Chemie, 2020, 59(33), 13859-13864

Método de produção 29

Condições de reacção
1.1 Catalysts: 1,10-Phenanthroline ,  Cuprous iodide Solvents: Acetonitrile ;  0.5 h, 50 °C; 50 °C → rt
Referência
Synthesis of Functionalized Organoboron/Silicon Compounds by Copper-Catalyzed Coupling of Alkylsilyl Peroxides and Diboron/Silylborane Reagents
Seihara, Takumi; et al, Organic Letters, 2019, 21(7), 2477-2481

Método de produção 30

Condições de reacção
1.1 Reagents: Tetrabutylammonium tetrafluoroborate ,  Bis(pinacolato)diborane Solvents: Dimethylformamide ;  12 min, 25 °C
1.2 Reagents: Triethylamine ;  1 h, 25 °C
1.3 Reagents: Sodium chloride Solvents: Water ;  25 °C
Referência
Electrochemical Borylation of Alkyl Halides: Fast, Scalable Access to Alkyl Boronic Esters
Wang, Bingbing; et al, Journal of the American Chemical Society, 2021, 143(33), 12985-12991

Método de produção 31

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Catalysts: Cuprous chloride ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Tetrahydrofuran ;  rt; rt; 18 h, rt
Referência
Copper(I)-Catalyzed Boryl Substitution of Unactivated Alkyl Halides
Ito, Hajime; et al, Organic Letters, 2012, 14(3), 890-893

Método de produção 32

Condições de reacção
1.1 Reagents: Lithium tert-butoxide Catalysts: Copper, compd. with palladium (2.8:0.2) (graphene supported) Solvents: Dimethylformamide ;  2 h, 50 °C
Referência
Visible-light-driven graphene supported Cu/Pd alloy nanoparticle-catalyzed borylation of alkyl bromides and chlorides in air
Jiao, Zhi-Feng; et al, Journal of Catalysis, 2021, 395, 258-265

Método de produção 33

Condições de reacção
1.1 Reagents: Cupric chloride ,  2,2′-Bi-1,3,2-benzodioxaborole Solvents: Acetonitrile ;  18 h, rt
1.2 Reagents: Triethylamine ;  4 h, rt
Referência
Photoinduced C(sp3)-H borylation of alkanes mediated by copper(II) chloride
Fang, Wen; et al, Chemical Communications (Cambridge, 2023, 59(46), 7108-7111

Método de produção 34

Condições de reacção
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tri-tert-butylphosphine Solvents: Methanol ,  Toluene ;  10 h, 75 °C
Referência
Base-free nickel-catalyzed hydroboration of simple alkenes with bis(pinacolato)diboron in an alcoholic solvent
Li, Jiang-Fei; et al, Green Chemistry, 2017, 19(19), 4498-4502

Método de produção 35

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Catalysts: 2659230-20-1 Solvents: Acetonitrile ,  Water ;  6 h, rt
Referência
Copper-Photocatalyzed Hydroboration of Alkynes and Alkenes
Zhong, Mingbing; et al, Angewandte Chemie, 2021, 60(26), 14498-14503

Método de produção 36

Condições de reacção
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  14 h, rt
1.2 Reagents: Triethylamine ;  1 h, rt
Referência
Photoinduced Deaminative Borylation of Alkylamines
Wu, Jingjing; et al, Journal of the American Chemical Society, 2018, 140(34), 10700-10704

Método de produção 37

Condições de reacção
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Catalysts: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dimethylacetamide ;  6 h, 100 °C; 100 °C → rt
1.2 Reagents: Triethylamine ;  1 h, rt
Referência
Selective C-N Borylation of Alkyl Amines Promoted by Lewis Base
Hu, Jiefeng; et al, Angewandte Chemie, 2018, 57(46), 15227-15231

Método de produção 38

Condições de reacção
1.1 Reagents: Pyridine-borane ,  Iodine Solvents: Dichloromethane ;  0 °C; 0 °C → rt
1.2 2 h, rt; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  0 °C → rt
1.4 Solvents: Dichloromethane ;  15 h, rt
Referência
Formation of Pinacol Boronate Esters via Pyridine Iodoborane Hydroboration
Karatjas, Andrew G.; et al, Journal of Organic Chemistry, 2008, 73(23), 9508-9510

Método de produção 39

Condições de reacção
1.1 Reagents: N,N-Diethyl-2-propanamine ,  Boron tribromide Solvents: Dichloromethane ;  0 °C; 12 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, rt
Referência
Site-fixed hydroboration of alkenes under metal-free conditions: scope and mechanistic studies
Li, Sida; et al, ChemRxiv, 2021, 1, 1-15

Método de produção 40

Condições de reacção
1.1 Reagents: Sodium tert-butoxide Solvents: Tetrahydrofuran ;  3 h, rt
Referência
Simple access to elusive α-boryl carbanions and their alkylation: an umpolung construction for organic synthesis
Hong, Kai; et al, Journal of the American Chemical Society, 2014, 136(30), 10581-10584

2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials

2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products

2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:87100-15-0)2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Número da Ordem:A841954
Estado das existências:in Stock
Quantidade:100g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 06:54
Preço ($):178.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:87100-15-0)2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A841954
Pureza:99%
Quantidade:100g
Preço ($):178.0
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